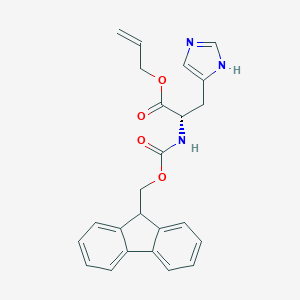

Fmoc-L-his-oall

Description

Historical Evolution of Fmoc Chemistry in Solid-Phase Peptide Synthesis

The chemical synthesis of peptides has presented a significant challenge for organic chemists for over a century, primarily due to the need to activate the carboxyl group of one amino acid while protecting the Nα-amino group of another. lgcstandards.com A major breakthrough in this field was the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a discovery for which he was awarded the Nobel Prize. peptide.com In SPPS, the peptide chain is assembled step-by-step while attached to an insoluble resin support, which simplifies the removal of reaction by-products through simple washing steps. lgcstandards.compeptide.com

Initially, the Boc/Bzl protection strategy was widely used. peptide.com However, the harsh acidic conditions required for the removal of the Boc group prompted the search for milder alternatives. luxembourg-bio.com In 1970, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced by Carpino and Han. peptide.comnih.gov This was followed by its integration into solid-phase synthesis in the late 1970s by Eric Atherton and Bob Sheppard. lgcstandards.comnih.gov The Fmoc/tBu strategy, which utilizes the Fmoc group for temporary N-terminal protection and tert-butyl (tBu) groups for permanent side-chain protection, quickly gained popularity due to its milder reaction conditions. luxembourg-bio.com The Fmoc group is readily cleaved by secondary amines like piperidine (B6355638), offering a more versatile and less harsh alternative to the Boc group. lgcstandards.com By the mid-1990s, an overwhelming majority of laboratories had adopted Fmoc chemistry for peptide synthesis, a trend attributed to the improved quality of synthesized peptides and the reduction of side reactions during cleavage. nih.gov

| Key Milestone | Description | Approximate Year |

| Development of SPPS | R. B. Merrifield develops solid-phase peptide synthesis. peptide.com | 1963 |

| Introduction of Fmoc group | Carpino and Han introduce the base-labile Fmoc protecting group. peptide.comnih.gov | 1970 |

| Fmoc/tBu strategy developed | Meienhofer and coworkers develop the Fmoc/tBu strategy utilizing Wang resin. peptide.com | 1978 |

| Widespread Adoption | The majority of peptide synthesis laboratories adopt Fmoc chemistry. nih.gov | Mid-1990s |

Functional Significance of L-Histidine in Peptide and Protein Chemistry

L-Histidine is an essential amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet. chinaaminoacid.comwikipedia.org It plays a crucial role in a wide array of biological processes due to the unique properties of its imidazole (B134444) side chain. chinaaminoacid.comcreative-proteomics.com This side chain can act as both a proton donor and acceptor at physiological pH, making histidine a versatile residue in enzyme catalysis. chinaaminoacid.comwikipedia.org

In many enzymes, histidine is a key component of the catalytic triad, where its basic nitrogen atom abstracts a proton from serine, threonine, or cysteine to activate them as nucleophiles. wikipedia.org It is also integral to proton shuttling mechanisms, such as in carbonic anhydrase, where it facilitates the rapid transfer of protons to regenerate the active form of the enzyme. wikipedia.org

Furthermore, the imidazole side chain of histidine is an excellent ligand for metal ions, including iron, copper, and zinc. wikipedia.orgnih.govnih.gov This property is critical for the function of metalloproteins like myoglobin (B1173299) and hemoglobin, where histidine coordinates the iron atom within the heme group. wikipedia.orgnih.gov The ability of histidine to chelate metal ions is also exploited in biotechnology, with poly-histidine tags being widely used for protein purification. wikipedia.org Histidine is also a precursor for the biosynthesis of histamine, a neurotransmitter involved in immune responses, and carnosine, a dipeptide with antioxidant properties found in skeletal muscle. chinaaminoacid.comwikipedia.org

| Function | Description | Examples |

| Catalysis | Acts as a proton donor/acceptor in enzyme active sites. chinaaminoacid.comwikipedia.org | Catalytic triads in serine proteases, proton shuttle in carbonic anhydrase. wikipedia.org |

| Metal Ion Binding | The imidazole side chain coordinates with various metal ions. wikipedia.orgnih.govnih.gov | Axial ligand for iron in hemoglobin and myoglobin; active sites of metalloenzymes. wikipedia.orgnih.gov |

| pH Buffering | The pKa of the imidazole side chain is close to physiological pH, allowing it to act as a buffer. creative-proteomics.comnih.gov | Maintaining intracellular pH. |

| Biosynthetic Precursor | Serves as a precursor for other important biological molecules. chinaaminoacid.comwikipedia.org | Histamine, carnosine. chinaaminoacid.comwikipedia.org |

Role of Allyl Esters as Orthogonal Carboxyl Protecting Groups

In complex peptide synthesis, particularly for the creation of cyclic or modified peptides, the use of orthogonal protecting groups is essential. google.comnih.gov Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others. google.com Allyl esters serve as highly effective orthogonal protecting groups for the carboxyl terminus of amino acids. google.compeptide.com

The allyl group is stable under the conditions used for the removal of both the acid-labile Boc group and the base-labile Fmoc group. google.compeptide.com This stability allows for the selective deprotection of the C-terminal carboxyl group while the N-terminal and side-chain protecting groups remain intact. peptide.com The removal of the allyl ester is typically achieved under mild conditions using a palladium catalyst, a process that does not generate reactive carbonium ions that can lead to side reactions. google.compeptide.com This selective deprotection is particularly valuable for on-resin cyclization of peptides and the synthesis of branched peptides. nih.gov The non-bulky nature of the allyl group also minimizes steric hindrance during peptide bond formation. google.com

| Protecting Group | Cleavage Condition | Orthogonal to |

| Fmoc | Base (e.g., piperidine) lgcstandards.com | Allyl, tBu, Boc google.compeptide.com |

| Boc | Acid (e.g., TFA) nih.gov | Allyl google.com |

| tBu | Acid (e.g., TFA) luxembourg-bio.com | Allyl, Fmoc peptide.com |

| Allyl | Palladium catalyst peptide.com | Fmoc, tBu, Boc google.compeptide.com |

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJWDDVYGPTKBQ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Nα Fmoc L Histidine Allyl Ester Integration

Optimization of Nα-Fmoc Protection and Allyl Esterification for L-Histidine

Direct Synthesis Routes and Yield Enhancement Strategies

The synthesis of Nα-Fmoc-L-Histidine allyl ester typically involves the esterification of Nα-Fmoc-L-Histidine with allyl alcohol. This process is commonly achieved through acid catalysis, analogous to the Fischer esterification. A prevalent method utilizes allyl alcohol as both the reactant and solvent, in conjunction with a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) google.com. The efficiency of this reaction is influenced by critical parameters including temperature, reaction time, and catalyst concentration, all of which must be carefully controlled to maximize the yield of the desired product while minimizing the formation of potential byproducts.

While specific quantitative yield data for Nα-Fmoc-L-Histidine allyl ester synthesis are not universally published, analogous esterification reactions for other Fmoc-protected amino acids, such as Fmoc-Glu(OAll)-OH, have reported yields in the range of approximately 65% under similar conditions google.com. Strategies to enhance yield involve precise control over reaction parameters and effective separation techniques to isolate the target compound from any unreacted starting materials or side products, such as potential disubstituted esters.

Table 1: Representative Synthesis Conditions for Fmoc-Amino Acid Allyl Esters

| Parameter | Fmoc-Glu(OAll)-OH (Analogous) | Nα-Fmoc-L-Histidine Allyl Ester (Expected) |

| Method | Acid-catalyzed esterification | Acid-catalyzed esterification |

| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ (or similar acid) |

| Solvent | Allyl alcohol | Allyl alcohol |

| Temperature | Room temperature | Room temperature |

| Reaction Time | ~1 hour | ~1 hour (or optimized) |

| Reported Yield | ~65% google.com | Variable, likely similar range |

| Key Consideration | Separation of disubstituted ester | Potential side reactions with imidazole (B134444) ring |

Mechanistic Considerations in Ester Bond Formation

The formation of the allyl ester linkage in Nα-Fmoc-L-Histidine allyl ester proceeds via an acid-catalyzed mechanism. Initially, the carboxylic acid group of Nα-Fmoc-L-Histidine is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, allyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. The elimination of a water molecule then completes the ester bond formation google.com.

A significant consideration when working with histidine is the presence of its imidazole side chain. This moiety is both nucleophilic and basic, and it has been observed to catalyze epimerization (racemization) at the α-carbon during activation or coupling processes peptide.comnih.govacs.org. Although the allyl esterification targets the carboxyl group, the inherent reactivity of the histidine side chain necessitates careful control of reaction conditions to preserve stereochemical integrity. In SPPS, protecting the imidazole nitrogen, often with a trityl (Trt) group, is a common strategy to mitigate racemization during subsequent coupling steps nih.govmerckmillipore.comsigmaaldrich.com. The specific use of Nα-Fmoc-L-Histidine allyl ester implies that either the imidazole is unprotected or protected with a group orthogonal to the allyl ester cleavage.

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-L-Histidine Allyl Ester

Resin Selection and Loading Optimization for Histidine-Containing Sequences

The incorporation of histidine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges, primarily the heightened risk of racemization and the potential for side reactions originating from the imidazole ring of the histidine side chain nih.govacs.orgrsc.org. To effectively manage these issues, the choice of the solid support, or resin, is critical.

Trityl-based resins, including 2-chlorotrityl chloride (2-CTC) resin, NovaSyn® TGT, and Trt NovaPEG resins, are highly recommended for the synthesis of peptides containing histidine residues. These supports offer superior protection against histidine racemization compared to conventional polystyrene-based resins like Wang resin merckmillipore.comsigmaaldrich.com. Optimization of the loading process involves ensuring the efficient and stereochemically sound attachment of the initial amino acid to the resin. For complex sequences or to minimize peptide aggregation, employing lower loading densities can be advantageous, as it provides greater spatial separation between peptide chains and reduces local peptide concentration, thereby enhancing reaction efficiency and the purity of the final product iris-biotech.de.

Evaluation of Coupling Reagents and Activation Regimes for Efficiency

The success of incorporating amino acids in SPPS is significantly dependent on the selection of appropriate coupling reagents and activation strategies. For histidine, which is particularly susceptible to racemization, careful consideration of the coupling method is essential nih.govacs.orgrsc.org.

Commonly utilized coupling reagents in Fmoc-SPPS include carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often paired with additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure rsc.orgiris-biotech.desigmaaldrich.compeptide.com. Uronium or phosphonium-based reagents, such as HBTU, HATU, and PyBOP, are also widely employed and generally provide faster reaction kinetics and higher efficiency, especially for sterically hindered or challenging amino acids like histidine rsc.orgresearchgate.netresearchgate.net.

While specific data detailing the coupling of Nα-Fmoc-L-Histidine allyl ester as a building block are not extensively documented, the general principles for coupling histidine apply. Reagents like PyBOP and HATU have demonstrated good efficacy in coupling Fmoc-His-OH rsc.orgresearchgate.net. The presence of the allyl ester on the carboxyl group may influence its reactivity during coupling or necessitate specific cleavage conditions later in the synthesis, typically involving palladium catalysis (Pd(0)) sigmaaldrich.comnih.govresearchgate.netgoogle.com. This suggests that Nα-Fmoc-L-Histidine allyl ester might be employed for specific peptide modifications or cyclizations.

Automation in SPPS for Incorporating Fmoc-L-Histidine Allyl Ester

Automated peptide synthesizers significantly streamline the SPPS process by executing repetitive cycles of deprotection, washing, coupling, and washing. The incorporation of Nα-Fmoc-L-Histidine allyl ester follows this standardized workflow.

A typical cycle commences with the removal of the Nα-Fmoc protecting group from the growing peptide chain, commonly achieved using a solution of piperidine (B6355638) in DMF. Following thorough washing steps to eliminate deprotection reagents and byproducts, the next amino acid derivative, Nα-Fmoc-L-Histidine allyl ester, is activated and coupled to the free N-terminus of the resin-bound peptide.

The completion of both deprotection and coupling reactions can be effectively monitored using various techniques. The Kaiser test (ninhydrin test) can detect the presence of free primary amines, indicating incomplete coupling, while UV-Vis spectroscopy can track the release of dibenzofulvene during Fmoc deprotection iris-biotech.de. These monitoring methods are crucial for ensuring high coupling yields and minimizing the formation of deletion sequences, particularly when incorporating challenging residues such as histidine.

Refined Solution-Phase Peptide Synthesis (LPPS) Methodologies with Fmoc-L-Histidine Allyl Ester

Solution-phase peptide synthesis (LPPS) is a robust method for preparing peptides, particularly when large quantities are required or when dealing with complex sequences that benefit from intermediate purification. The integration of Nα-Fmoc-L-Histidine allyl ester within LPPS leverages the orthogonal protection strategy offered by the fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the allyl ester at the C-terminus. This pairing provides stability during standard Fmoc deprotection and coupling steps, while the allyl ester can be selectively removed later using palladium catalysis google.comgoogle.compeptide.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govgoogle.com. Histidine's imidazole ring presents unique challenges, necessitating side-chain protection, commonly with acid-labile groups such as trityl (Trt), 4-methyltrityl (Mtt), or 4-methoxytrityl (Mmt) in Fmoc-based strategies, to prevent side reactions like acylation and racemization peptide.comthermofisher.comgoogle.com.

Strategies for Segment Condensation and Fragment Coupling

Segment condensation, also known as fragment coupling, is a key LPPS technique for synthesizing peptides longer than approximately 20-30 amino acids, where stepwise elongation becomes less efficient thieme-connect.de. This strategy involves synthesizing smaller peptide fragments independently and then coupling these fragments together. The incorporation of Nα-Fmoc-L-Histidine allyl ester into these fragments follows standard Fmoc chemistry for intra-fragment chain elongation.

The coupling of peptide fragments containing histidine requires careful management of its inherent reactivity. The imidazole nitrogen (Nπ) of histidine can catalyze the epimerization of activated amino acids, leading to racemization of the newly formed peptide bond peptide.compeptide.comacs.org. Additionally, an unprotected imidazole ring can undergo acylation, reducing coupling efficiency peptide.compeptide.com. To counteract these issues, specific coupling reagents and optimized conditions are employed.

Commonly used coupling systems in LPPS for fragment condensation include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma nih.govrsc.orggoogle.com. For enhanced efficiency and reduced racemization, more potent reagents like phosphonium (B103445) salts (e.g., BOP, PyBOP) or aminium salts (e.g., HATU, HBTU), typically used with a tertiary amine base like N,N-diisopropylethylamine (DIPEA), are frequently preferred google.compeptide.comgoogle.com. Reagents such as DEPBT have also demonstrated effectiveness in fragment coupling strategies rsc.org. The allyl ester protection on the C-terminus of Nα-Fmoc-L-Histidine allyl ester remains intact during Fmoc deprotection and mild acidic conditions, allowing for selective removal via palladium(0) catalysis, such as with Pd(PPh₃)₄ and a scavenger like phenylsilane, preserving its orthogonality google.comresearchgate.netresearchgate.netnih.govresearchgate.net.

Table 1: Common Coupling Reagents for Histidine-Containing Fragment Condensation in LPPS

| Coupling Reagent System | Typical Additive/Base | Common Solvents | Advantages for Histidine Fragment Coupling | Considerations/Challenges |

| DIC/HOBt | HOBt | DMF, DCM | Cost-effective, widely used | Potential for racemization if not optimized; requires careful control of conditions. |

| HATU/DIPEA | DIPEA | DMF, NMP | High efficiency, effectively suppresses racemization | Higher cost compared to DIC/HOBt. |

| HBTU/DIPEA | DIPEA | DMF, NMP | Efficient coupling reaction | Can sometimes lead to side reactions. |

| PyBOP/DIPEA | DIPEA | DMF | Efficient coupling, good for fragment coupling | |

| DEPBT/NMM | NMM | DMF | Shown effectiveness in fragment condensation | Specific applications may be required. |

Note: NMM = N-methylmorpholine; DIPEA = N,N-diisopropylethylamine; DMF = N,N-Dimethylformamide; DCM = Dichloromethane (B109758); NMP = N-Methyl-2-pyrrolidone; HOBt = 1-Hydroxybenzotriazole.

Solvent System Selection and Reaction Condition Optimization

The selection of appropriate solvent systems and the optimization of reaction conditions are paramount for the successful LPPS of peptides incorporating Nα-Fmoc-L-Histidine allyl ester. Solvents must effectively dissolve reactants, facilitate reaction progression, and enable efficient purification of intermediates.

Commonly employed solvents in LPPS include N,N-dimethylformamide (DMF), dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (B95107) (THF) researchgate.netresearchgate.netgoogle.compeptide.comrsc.orggoogle.comnih.govgoogle.comresearchgate.net. DMF is a polar aprotic solvent widely favored for its excellent solvating properties for both polar and non-polar peptide fragments and reagents, and its compatibility with Fmoc chemistry peptide.comgoogle.comresearchgate.net. DCM is often used for washing steps and can be incorporated into solvent mixtures with DMF or THF to modulate solubility and reactivity researchgate.netgoogle.comrsc.orggoogle.comnih.gov. NMP offers similar solvating properties to DMF.

Optimizing reaction conditions involves several critical aspects:

Coupling Reactions: For fragment coupling involving histidine, precise control over temperature and reaction time is essential to minimize epimerization. Reactions are typically conducted at room temperature or slightly below, with optimized reaction times ensuring complete coupling while avoiding prolonged exposure that could induce degradation or racemization peptide.compeptide.comacs.org. The stoichiometry of the activated amino acid fragment and any necessary base must be carefully managed.

Fmoc Deprotection: The standard procedure for Fmoc group removal involves treatment with a solution of piperidine (typically 20-50%) in DMF google.comresearchgate.netresearchgate.net. While effective, piperidine can sometimes lead to side reactions, such as aspartimide formation, particularly when aspartic acid residues are present peptide.comresearchgate.net. Alternative bases or optimized piperidine concentrations may be considered for sensitive sequences.

Allyl Ester Deprotection: The removal of the allyl ester protecting group is typically achieved using palladium(0) catalysis. A common system employs Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane, often in solvents such as DCM or a DMF/DCM mixture google.comresearchgate.netresearchgate.netnih.govresearchgate.net. Optimization involves determining the appropriate catalyst loading, scavenger concentration, reaction time, and temperature to ensure complete deprotection while minimizing potential side reactions or catalyst poisoning.

Table 2: Common Solvent Systems for LPPS with Fmoc-Histidine Derivatives

| Solvent System | Typical Application in LPPS | Advantages for Histidine Incorporation | Considerations/Challenges |

| DMF | Coupling, Fmoc deprotection | Excellent solubility for polar fragments and reagents; widely compatible with Fmoc chemistry. | Can be difficult to remove; potential for aspartimide formation with certain bases. |

| DCM | Washing, solvent mixtures | Good for washing steps; lower polarity can aid in precipitation of intermediates. | Lower solubility for highly polar peptide fragments. |

| DMF/DCM (e.g., 1:1) | Coupling, deprotection | Balances solubility and polarity; can improve reaction efficiency. | Requires careful optimization of ratio. |

| NMP | Coupling | Good solvating properties, similar to DMF. | Less commonly cited than DMF for routine Fmoc-LPPS. |

Note: LPPS = Solution-Phase Peptide Synthesis; Fmoc = 9-fluorenylmethoxycarbonyl.

Orthogonal Protecting Group Strategies and Selective Deprotection Regimes

Catalytic Deprotection of the Allyl Ester Moiety

The removal of the allyl ester from Fmoc-L-his-oall is achieved under mild conditions through palladium(0)-catalyzed allyl transfer. This method is highly selective and efficient, leaving other protecting groups such as Fmoc and acid-labile side-chain protectors intact. acsgcipr.org

The mechanism of palladium(0)-catalyzed allyl ester cleavage, often referred to as the Tsuji-Trost reaction, proceeds through a series of well-defined steps. acsgcipr.orgmdpi.com Initially, the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl ester, forming a π-allylpalladium(II) complex. mdpi.com This intermediate is then susceptible to nucleophilic attack by a scavenger, which regenerates the palladium(0) catalyst and releases the deprotected carboxylic acid.

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl ester to form a cationic π-allylpalladium(II) complex.

Nucleophilic Attack: A soft nucleophile, referred to as an allyl scavenger, attacks the π-allyl moiety of the complex.

Reductive Elimination: This attack leads to the formation of an allylated scavenger and regenerates the active Pd(0) catalyst.

The kinetics of this reaction are influenced by several factors, including the nature of the palladium catalyst, the ligand, the scavenger, and the solvent system. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, studies on similar substrates indicate that the oxidative addition is often the rate-determining step. The reaction is typically pseudo-first-order with respect to the allyl ester concentration when the catalyst and scavenger are in large excess.

Commonly used scavengers include nucleophiles like morpholine, N-methylaniline, and silanes such as phenylsilane. biotage.com The choice of scavenger is critical as it must efficiently trap the allyl group without causing side reactions with the peptide.

The efficiency of the palladium(0)-catalyzed deprotection is significantly influenced by the ligands coordinated to the palladium center. nih.gov Phosphine (B1218219) ligands are most commonly employed, with their steric and electronic properties playing a crucial role in the catalytic activity. gessnergroup.com

Electronic Effects: Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the initial oxidative addition step. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the π-allyl intermediate, making it more susceptible to nucleophilic attack. nih.gov

Steric Effects: The steric bulk of the phosphine ligand can influence the coordination of the allyl ester and the subsequent steps of the catalytic cycle. Bulky ligands can promote the formation of the active monoligated palladium species. nih.gov

While triphenylphosphine (B44618) (PPh₃) is a widely used ligand, other phosphine ligands have been investigated to optimize the reaction. The choice of ligand can impact reaction rates, catalyst stability, and selectivity.

| Ligand Type | Example | General Effect on Deprotection |

| Monodentate Aryl Phosphines | Triphenylphosphine (PPh₃) | Standard, widely used, effective for many substrates. |

| Bidentate Phosphines | BINAP, dppf | Can improve catalyst stability and influence selectivity. |

| Electron-Rich Alkyl Phosphines | Tri(cyclohexyl)phosphine (PCy₃) | Can accelerate oxidative addition. |

| Electron-Poor Aryl Phosphines | Tri(p-fluorophenyl)phosphine | Can enhance the rate of nucleophilic attack on the π-allyl complex. |

This table provides a general overview of ligand effects; specific outcomes can be substrate-dependent.

Co-catalysts are not typically required for this reaction, as the palladium complex and the scavenger are the primary components. However, the choice of solvent and the presence of additives can affect the reaction efficiency. Solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used.

A key advantage of the allyl protecting group is its high degree of orthogonality with other commonly used protecting groups in peptide synthesis. The mild, neutral conditions of palladium(0)-catalyzed deallylation ensure the stability of both acid-labile and base-labile protecting groups. sigmaaldrich.comchempep.com

| Protecting Group | Chemical Nature | Stability under Allyl Deprotection Conditions |

| Fmoc | Base-labile | Stable |

| Boc | Acid-labile | Stable |

| tBu (tert-butyl) | Acid-labile | Stable |

| Trt (trityl) | Acid-labile | Stable |

| Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Acid-labile | Stable |

| Acm (acetamidomethyl) | Thiol protecting group, removed by iodine or mercury(II) | Stable |

| tBuS (tert-butylthio) | Thiol protecting group, removed by reducing agents | Stable |

This table illustrates the excellent compatibility of allyl ester deprotection with a range of standard protecting groups. sigmaaldrich.com

This high selectivity allows for the strategic deprotection of the C-terminus of a peptide-resin, enabling, for example, on-resin head-to-tail or side-chain-to-tail cyclization without affecting other protected functionalities.

Nα-Fmoc Deprotection Chemistry in Fmoc-L-Histidine Allyl Ester Context

The removal of the Nα-Fmoc group is a critical step that is repeated throughout the elongation of the peptide chain in Fmoc-based SPPS. This deprotection is typically achieved using a secondary amine base, most commonly piperidine (B6355638).

The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.gov The process involves two main steps:

Proton Abstraction: The secondary amine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This is generally the rate-determining step. nih.gov

β-Elimination: The resulting carbanion (conjugate base) is stabilized by the aromatic system and undergoes rapid β-elimination to form dibenzofulvene (DBF) and a carbamate (B1207046) anion, which subsequently decarboxylates.

Scavenging: The highly reactive electrophilic DBF is trapped by the excess secondary amine to form a stable adduct, preventing side reactions such as the re-addition of DBF to the newly liberated Nα-amino group. redalyc.org

The kinetics of Fmoc deprotection are influenced by the choice of base, its concentration, and the solvent. Piperidine at a concentration of 20% in N,N-dimethylformamide (DMF) is the standard reagent for this purpose. Studies on model peptides have shown that the deprotection is generally rapid, with half-lives on the order of seconds to a few minutes. nih.gov

| Base | Concentration in DMF | Relative Deprotection Rate |

| Piperidine | 20% | Fast |

| Piperazine (B1678402) | 20% | Slower than piperidine |

| 4-Methylpiperidine (B120128) | 20% | Similar to or slightly faster than piperidine |

| Pyrrolidine | 20% | Faster than piperidine |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | Very fast (often used in combination with a scavenger) |

This table presents a qualitative comparison of the deprotection rates with different bases. nih.govresearchgate.net

The presence of the histidine side chain can potentially influence the kinetics of Fmoc deprotection. The imidazole (B134444) ring of histidine can act as a base and may participate in intramolecular catalysis, although this effect is generally considered to be minor, especially when the imidazole nitrogen is protected (e.g., with a Trt group). However, the steric bulk of the side-chain protecting group can have a more significant impact, with bulkier groups potentially slowing down the deprotection rate. nih.gov

Compound Names Table

| Abbreviation | Full Name |

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-L-histidine allyl ester |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Alloc | Allyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| tBu | tert-Butyl |

| Trt | Trityl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Acm | Acetamidomethyl |

| tBuS | tert-Butylthio |

| TFA | Trifluoroacetic acid |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| DCM | Dichloromethane |

| THF | Tetrahydrofuran |

| DMF | N,N-Dimethylformamide |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene |

| PCy₃ | Tricyclohexylphosphine |

Formation and Scavenging of Dibenzofulvene Byproducts

A critical aspect of the Fmoc deprotection strategy is the management of the dibenzofulvene (DBF) byproduct. The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. nih.govspringernature.comnih.gov This reaction liberates the free amine and generates the highly reactive DBF intermediate. springernature.comresearchgate.net

If left unmanaged, DBF can undergo side reactions, including re-addition to the newly deprotected amine, leading to the formation of a stable and undesired N-terminal adduct. researchgate.net It can also polymerize, resulting in insoluble aggregates that can complicate purification. scielo.org.mx To prevent these deleterious side reactions, the deprotection is carried out in the presence of a scavenger, which is a nucleophile that efficiently traps the DBF as it is formed. researchgate.net

Piperidine itself serves as both the base for Fmoc removal and the scavenger for the resulting DBF, forming a stable adduct. springernature.comresearchgate.net Other amines, such as 4-methylpiperidine and piperazine, can also be used for this dual purpose. nih.gov The efficiency of DBF scavenging is a crucial factor in selecting a deprotection reagent to ensure high-purity peptide synthesis. acs.org In some cases, especially in solution-phase synthesis, other scavengers like 1-octanethiol (B94742) may be added to ensure complete trapping of the DBF. researchgate.net

The general mechanism for Fmoc deprotection and DBF scavenging is as follows:

Abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base (e.g., piperidine). springernature.com

β-elimination to release the free amine, carbon dioxide, and the dibenzofulvene intermediate. nih.govscielo.org.mx

Nucleophilic attack by the scavenger (e.g., piperidine) on the DBF to form a stable adduct. nih.govspringernature.com

| Scavenger | Application Notes |

| Piperidine | Most common reagent; acts as both base and scavenger. springernature.com |

| 4-Methylpiperidine | An effective alternative to piperidine, with similar scavenging ability. nih.govscielo.org.mx |

| Piperazine | Another alternative secondary amine that can be used. nih.gov |

| 1-Octanethiol | Used as an additional scavenger in some solution-phase syntheses. researchgate.net |

| Tris(2-aminoethyl)amine | A highly efficient scavenger used in specific applications. springernature.comresearchgate.net |

Exploration of Alternative Nα-Fmoc Deprotection Methods

While piperidine is the most common reagent for Fmoc removal, concerns over its toxicity and regulatory status have prompted research into alternatives. iris-biotech.denih.govrsc.org An ideal alternative would be less hazardous, equally or more efficient in Fmoc deprotection and DBF scavenging, and minimize side reactions. rsc.orgresearchgate.net

Several alternative bases have been investigated, including:

4-Methylpiperidine : This reagent has been shown to be as efficient as piperidine in Fmoc removal and is not a controlled substance. iris-biotech.deresearchgate.net

Piperazine : Used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine can effectively remove the Fmoc group. nih.govacsgcipr.org A solution of 2% DBU and 5% piperazine in NMP has been shown to minimize diketopiperazine formation. acs.org

DBU : This non-nucleophilic base can be used alone for Fmoc deprotection, but it does not scavenge the DBF byproduct, which can lead to side reactions. iris-biotech.deacs.org Its use is often limited to specific applications like continuous-flow synthesis. acs.org

Pyrrolidine : Identified as an efficient base for Fmoc removal, particularly in less polar "green" solvent systems. acs.org

Sodium Azide : A mild, base-free method for Fmoc deprotection has been developed using sodium azide, offering an alternative for sensitive peptides. nih.gov

Thermal Cleavage : Base-free thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C in DMSO) has been demonstrated, avoiding the need for basic reagents and scavengers. chimia.ch

The choice of an alternative deprotection method often depends on the specific peptide sequence, the scale of the synthesis, and environmental or regulatory considerations. acs.orgrsc.org

Imidazole Side-Chain Protection of L-Histidine within Fmoc Framework

The imidazole side chain of histidine presents a unique challenge in peptide synthesis due to its nucleophilic nature. nbinno.compeptide.com If left unprotected, the imidazole ring can participate in side reactions during the activation and coupling steps, leading to undesired products and reduced yields. nbinno.com Therefore, effective protection of the imidazole group is crucial for the successful synthesis of histidine-containing peptides. nbinno.com

The selection of a suitable protecting group for the histidine side chain in Fmoc-based SPPS must adhere to several criteria. The protecting group should be stable to the basic conditions used for Nα-Fmoc removal but readily cleavable under the final deprotection conditions, typically strong acid. altabioscience.com Furthermore, the protecting group should ideally suppress racemization of the histidine residue during coupling, a common problem associated with this amino acid. nih.gov

Research on Nτ-Fmoc and Nπ-Fmoc Protection Strategies

The imidazole ring of histidine has two nitrogen atoms, designated as Nτ (tele) and Nπ (pros). The choice of which nitrogen to protect can significantly impact the stability of the protecting group and the propensity for racemization. nih.gov

Nτ-Protection : Protection at the Nτ position is more common, with groups like Trityl (Trt) being widely used. nbinno.comnih.gov However, Nτ-protected histidine derivatives are known to be prone to racemization, especially during base-mediated coupling reactions. nih.gov This is because the unprotected Nπ nitrogen can facilitate the enolization of the activated carboxylic acid, leading to loss of stereochemical integrity. nih.gov

Nπ-Protection : Research has shown that protection at the Nπ position is more effective at suppressing racemization. nih.gov By blocking the Nπ nitrogen, the pathway for enolization is inhibited. Protecting groups like the 4-methoxybenzyloxymethyl (MBom) group have been developed for Nπ-protection and have demonstrated reduced racemization even at elevated temperatures used in microwave-assisted SPPS. nih.govnih.gov However, the synthesis of Nπ-protected histidine derivatives can be more complex and costly. nih.gov

The development of regioselective methods to introduce protecting groups at either the Nτ or Nπ position remains an active area of research in peptide chemistry. nih.govsci-hub.se

Application and Cleavage of Trityl-Based Protecting Groups (Trt, Mmt, Mtt, Clt)

Trityl-based protecting groups are widely used for the side-chain protection of histidine in Fmoc SPPS due to their acid lability, which is compatible with the final cleavage from the resin using TFA. peptide.com These bulky groups effectively prevent side reactions at the imidazole nitrogen. nbinno.com

Several derivatives of the trityl group are available, each with a different degree of acid lability:

Trityl (Trt) : The standard trityl group is typically removed with 90-95% TFA. iris-biotech.depeptide.com It is a robust protecting group suitable for most standard SPPS protocols. nbinno.com

Monomethoxytrityl (Mmt) : The Mmt group is more acid-labile than Trt and can be removed under milder acidic conditions. peptide.com This allows for selective deprotection of the histidine side chain on the resin if required.

Methyltrityl (Mtt) : The Mtt group also exhibits increased acid lability compared to Trt. peptide.com It can be selectively removed on-resin using dilute TFA, enabling the synthesis of side-chain modified peptides.

Chlorotrityl (Clt) : The 2-chlorotrityl group is highly acid-labile and is often used as a linker to attach the first amino acid to the solid support, but can also be used for side-chain protection. iris-biotech.de

The cleavage of these groups is typically performed concurrently with the cleavage of the peptide from the resin using a TFA "cocktail" that includes scavengers to trap the reactive trityl cations that are generated. iris-biotech.de

| Protecting Group | Relative Acid Lability | Typical Cleavage Condition | Key Application |

| Trt | Least Labile | 90-95% TFA | Standard side-chain protection. iris-biotech.depeptide.com |

| Mtt | More Labile | 1% TFA in DCM. | Selective on-resin deprotection. |

| Mmt | Most Labile of this set | 1% TFA in DCM, or milder acids. peptide.com | Highly sensitive selective deprotection. |

| Clt | Very High Lability | Very mild acid (e.g., AcOH/TFE/DCM). iris-biotech.de | Primarily used as a resin linker, but applicable for highly sensitive side-chain protection. iris-biotech.de |

Development and Utility of Electron-Withdrawing Imidazole Protecting Groups (e.g., 2-nitrobenzylsulfonyl)

To further address the issue of racemization and to provide alternative deprotection strategies, electron-withdrawing groups have been explored for imidazole protection. These groups decrease the nucleophilicity of the imidazole ring, thereby reducing its participation in side reactions and suppressing racemization.

One such example is the 2-nitrobenzylsulfonyl (oNBS) group. The development of these types of protecting groups aims to provide greater stability and orthogonality in complex synthetic schemes. The utility of these groups lies in their unique cleavage conditions, which can be orthogonal to both the base-labile Fmoc group and the acid-labile trityl- and tBu-based groups. For instance, some sulfonyl-based groups can be cleaved under specific reductive or photolytic conditions, offering an additional layer of orthogonality.

Orthogonal Removal of Imidazole Protecting Groups in Multi-Step Synthesis

The ability to orthogonally remove the imidazole protecting group is essential for the synthesis of complex peptides where side-chain modification of the histidine residue is required. For example, the synthesis of a branched or cyclic peptide that involves the histidine side chain necessitates a protecting group that can be removed selectively without affecting the Nα-Fmoc group, other side-chain protecting groups, or the linkage to the solid support. fiveable.me

The trityl-based groups Mmt and Mtt are well-suited for this purpose. Their lability to very mild acid allows for their removal on-resin while the rest of the peptide remains protected. For instance, a peptide can be synthesized on the solid support, the Mtt group on the histidine side chain can be selectively removed with dilute TFA, and the now-free imidazole nitrogen can be modified. Subsequently, the N-terminal Fmoc group can be removed with piperidine for further chain elongation, or the peptide can be cleaved from the resin with strong TFA.

Advanced Research Applications of Nα Fmoc L Histidine Allyl Ester in Chemical Biology

Synthesis of Tailored Histidine-Containing Peptides and Peptidomimetics

The strategic incorporation of histidine into peptide sequences is critical for mimicking biological functions, as the imidazole (B134444) side chain plays key roles in catalysis, metal ion coordination, and pH-dependent conformational changes. Fmoc-L-His-OAll is instrumental in creating such tailored peptides.

Construction of Complex Peptide Architectures with Defined Histidine Positions

In solid-phase peptide synthesis (SPPS), this compound can be utilized as the C-terminal residue of a peptide segment. The synthesis proceeds by anchoring an amino acid to a resin via its side chain, followed by the sequential addition of Fmoc-protected amino acids. When this compound is introduced as the final residue, a fully protected peptide fragment with a C-terminal allyl ester is generated.

This strategy is particularly advantageous for the synthesis of large or complex peptides through fragment condensation. The protected fragment can be cleaved from the resin and then coupled in solution to another peptide fragment. The allyl ester is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage and side-chain deprotection, ensuring its integrity throughout the synthesis of the fragment. nih.govgoogle.com

Key Features of this compound in Peptide Synthesis:

| Feature | Description |

| Nα-Fmoc Protection | Base-labile group removed with piperidine, enabling stepwise peptide chain elongation. dntb.gov.ua |

| C-terminal Allyl Ester | Orthogonal protecting group, stable to both acidic and basic conditions used in standard Fmoc-SPPS. google.comrsc.org |

| Orthogonality | Allows for selective deprotection of the C-terminus without affecting Nα-Fmoc or acid-labile side-chain protecting groups. google.com |

| Fragment Synthesis | Ideal for preparing fully protected peptide fragments for subsequent solution-phase ligation. |

Chemoenzymatic and Chemical Routes to Histidine-Derived Lipidated Compounds

Peptide lipidation is a key strategy to enhance the therapeutic properties of peptides, improving their plasma half-life, cell permeability, and receptor binding affinity. nih.govbiochempeg.com While direct chemoenzymatic lipidation involving this compound is not extensively documented, the compound is well-suited for chemical routes that produce lipidated peptides.

A common chemical approach involves synthesizing a peptide sequence and then conjugating a lipid moiety to a specific functional group, such as an amine on a lysine (B10760008) side chain or the N-terminus. nih.gov In such a synthesis, this compound can be incorporated into the peptide backbone. The allyl ester's stability allows for various modifications to be performed on the peptide, including the attachment of lipids, before the final C-terminal deprotection.

Alternatively, the allyl ester functionality itself is a key component in the synthesis of lipidated peptides where selective deprotection of the C-terminus is required for subsequent modification or ligation steps. rsc.org For instance, a peptide can be assembled using this compound at the C-terminus, followed by selective side-chain modifications to attach a lipid, and then the C-terminal allyl group can be removed for further elongation or cyclization. Enzymatic lipidation, often carried out by peptide prenyltransferases, typically targets specific residues like serine, threonine, or tyrosine within a peptide sequence. nih.gov A peptide containing histidine synthesized with this compound could be designed to include these target residues for subsequent enzymatic lipidation.

Preparation of Oxidatively Modified Histidine Analogs (e.g., 2-Oxohistidine)

Oxidative damage to proteins is linked to aging and various diseases, with histidine being a primary target of reactive oxygen species. nih.govnih.gov The major oxidation product, 2-oxohistidine (B12328305), serves as a stable biomarker for oxidative stress. iris-biotech.deiris-biotech.denih.gov The synthesis of peptides containing 2-oxohistidine is crucial for studying the biological consequences of this modification.

There are two primary strategies for preparing peptides containing 2-oxohistidine:

Post-synthetic Oxidation: A peptide containing a standard histidine residue is first synthesized. Subsequently, the histidine side chain is oxidized to 2-oxohistidine. This is commonly achieved through metal-catalyzed oxidation, for example, using a Cu(II)/ascorbate/O₂ system. nih.govresearchgate.netnih.gov A peptide synthesized using this compound could undergo such post-synthetic modification after cleavage from the resin.

Incorporation of a Pre-formed Building Block: A more direct method involves the use of a pre-synthesized Fmoc-L-His(2-Oxo)-OH monomer during SPPS. iris-biotech.deiris-biotech.de This approach ensures the specific placement of the 2-oxohistidine residue without the risk of side reactions associated with post-synthetic oxidation of other residues.

Direct conversion of the imidazole ring in this compound to 2-oxohistidine prior to its incorporation into a peptide is not a standard reported method. The established methods of post-synthetic modification or use of a dedicated oxidized building block are preferred for their reliability and specificity. nih.goviris-biotech.de

Cyclization Strategies Leveraging Allyl Ester Functionality

Macrocyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. peptide.com The allyl ester of this compound is a powerful tool for synthesizing these constrained structures through both on-resin and solution-phase cyclization methods.

On-Resin Cyclization for Constrained Peptide Formation

On-resin cyclization is an efficient method that minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support. For a head-to-tail cyclization, the peptide is typically anchored to the resin via an amino acid side chain.

The synthesis sequence using this compound would be as follows:

An amino acid with a suitable side-chain handle (e.g., Asp, Glu, Lys) is attached to the resin.

The linear peptide is assembled using standard Fmoc-SPPS, with this compound being the C-terminal residue.

The N-terminal Fmoc group is removed using piperidine.

The C-terminal allyl ester is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane. nih.gov

With both the N- and C-termini now free, a coupling reagent (e.g., HCTU, PyBOP) is added to facilitate intramolecular amide bond formation, yielding the cyclized peptide still attached to the resin. google.com

Finally, the cyclic peptide is cleaved from the resin using TFA.

This on-resin approach is highly effective for synthesizing cyclic peptides, including those containing histidine at a defined position. nih.govresearchgate.net

Solution-Phase Cyclization Techniques for Macrocyclic Peptides

Solution-phase cyclization is often preferred for peptides that are difficult to cyclize on-resin due to conformational constraints or for the synthesis of very large macrocycles. peptide.com

In this strategy:

A linear peptide is synthesized on a resin, potentially using this compound as the C-terminal amino acid.

The fully protected peptide is cleaved from the resin, keeping the C-terminal allyl ester and all side-chain protecting groups intact.

In solution, the N-terminal Fmoc group is removed with piperidine.

The C-terminal allyl group is then removed with a Pd(0) catalyst.

The cyclization is performed in dilute solution to favor the intramolecular reaction over intermolecular oligomerization, using a suitable coupling reagent.

This method provides greater flexibility in terms of reaction conditions and is compatible with a wide range of peptide sequences. The orthogonality of the allyl ester is critical for the success of this strategy, allowing for the selective deprotection of the termini while the rest of the peptide remains protected.

Fabrication of Bioconjugates and Chemically Modified Peptides

The synthesis of bioconjugates and chemically modified peptides is a cornerstone of modern chemical biology, enabling the creation of molecules with novel functions and properties. This compound serves as a key component in these synthetic strategies, primarily due to the versatility of its allyl ester protecting group.

The allyl ester of this compound provides a stable protecting group for the C-terminal carboxylic acid during standard Fmoc-based solid-phase peptide synthesis (SPPS). This stability to the basic conditions required for Fmoc group removal allows for the sequential assembly of a peptide chain without premature cleavage or side reactions at the C-terminus.

A key advantage of the allyl ester is its selective removal under mild conditions using palladium catalysis. This orthogonal deprotection strategy allows for the specific activation of the C-terminal carboxyl group of the histidine residue at a desired point in the synthetic route. Once deprotected, the free carboxylic acid can be activated in situ using standard coupling reagents to facilitate ligation with other molecules, such as proteins, fluorescent dyes, or polyethylene (B3416737) glycol (PEG), to form well-defined bioconjugates. This method of site-specific ligation is crucial for creating homogenous products with precise control over the conjugation site.

Table 1: Conditions for Palladium-Catalyzed Deprotection of Allyl Esters

| Catalyst | Scavenger | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane | Dichloromethane (B109758) (DCM) | Room Temperature | 1-2 hours |

| Pd/C | H₂ | Methanol/Water | Room Temperature | 2-4 hours |

This table presents representative conditions for the deprotection of allyl esters, which can be adapted for the specific requirements of the peptide and conjugating molecule.

Histidine-rich peptides and proteins play significant roles in various biological processes, including metal ion homeostasis and enzymatic catalysis. The incorporation of multiple histidine residues, facilitated by the use of this compound, allows for the development of novel bioconjugates that can serve as research probes.

For example, histidine-rich sequences are known to chelate metal ions with high affinity. By synthesizing peptides with multiple histidine residues and conjugating them to a fluorescent reporter molecule, researchers can create sensitive and selective probes for detecting metal ions like Zn²⁺, Cu²⁺, and Ni²⁺ in biological systems. The binding of the target metal ion to the histidine-rich domain can induce a change in the fluorescence properties of the reporter, allowing for real-time monitoring of metal ion concentrations and trafficking within cells.

Furthermore, the imidazole side chain of histidine can be chemically modified to introduce photo-crosslinking moieties. By incorporating this compound into a peptide sequence and subsequently modifying the histidine side chain, photoaffinity probes can be generated. These probes can be used to study peptide-protein interactions by forming a covalent bond with the target protein upon photoactivation, enabling the identification of binding partners and the mapping of interaction sites.

Table 2: Applications of Histidine-Rich Bioconjugates as Research Probes

| Probe Type | Target | Application |

|---|---|---|

| Fluorescent Metal Ion Sensor | Zn²⁺, Cu²⁺, Ni²⁺ | Imaging intracellular metal ion dynamics |

| Photoaffinity Probe | Target Protein | Identifying and mapping protein-protein interactions |

Role in the Synthesis of DNA-Encoded Chemical Libraries (DELs)

DNA-encoded chemical libraries (DELs) have emerged as a powerful technology for the discovery of novel ligands for protein targets. The synthesis of DELs involves the combinatorial assembly of chemical building blocks, with each unique molecule being tagged with a unique DNA barcode. Fmoc-based peptide synthesis is a widely used method for constructing peptide-based DELs. delivertherapeutics.comnih.gov

The use of Fmoc-protected amino acids, including this compound, is central to the on-DNA synthesis of peptide libraries. nih.gov The Fmoc group provides temporary protection of the N-terminus, allowing for the stepwise addition of amino acids to a DNA-linked scaffold. The synthesis cycle involves the coupling of an Fmoc-amino acid, followed by Fmoc deprotection to reveal a free amine for the next coupling step. This process is repeated to generate a diverse library of peptides, with each synthetic step being recorded by the ligation of a specific DNA oligonucleotide.

Histidine presents unique challenges in DEL synthesis due to the potential for side reactions involving its imidazole side chain. The choice of an appropriate side-chain protecting group is therefore critical. While various protecting groups for the histidine side chain are available, the use of this compound allows for the introduction of a C-terminal histidine that can be later modified post-synthesis. After the completion of the peptide chain, the allyl ester can be selectively removed, and the resulting carboxylic acid can be used as a handle for further diversification of the library through ligation with other chemical moieties. This strategy expands the chemical space of the library and increases the potential for discovering novel and potent ligands.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Nα-(9-Fluorenylmethyloxycarbonyl)-L-histidine allyl ester | This compound |

| Dichloromethane | DCM |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Palladium on carbon | Pd/C |

| Bis(dibenzylideneacetone)palladium(0) | [Pd(dba)₂] |

| 1,4-Bis(diphenylphosphino)butane | dppb |

| Tetrahydrofuran (B95107) | THF |

Rigorous Analytical Methodologies for Nα Fmoc L Histidine Allyl Ester and Its Derivatives

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are indispensable for both monitoring the progress of reactions involving Nα-Fmoc-L-histidine allyl ester and for purifying the compound and its derived peptides. These methods allow for the separation and quantification of the target compound from starting materials, intermediates, and by-products.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Nα-Fmoc-L-histidine allyl ester and for monitoring its synthesis. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 or C8 columns. The mobile phase typically consists of a gradient or isocratic mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid, to ensure good peak shape and separation. Detection is usually performed using UV absorbance, leveraging the characteristic absorbance of the Fmoc group. HPLC analysis can effectively separate Nα-Fmoc-L-histidine allyl ester from potential impurities such as unreacted starting materials, side-reaction products, or degradation products, thereby providing a quantitative measure of purity, often reported as ≥99% chemimpex.com. Monitoring reaction progress via HPLC allows chemists to track the consumption of reactants and the formation of the desired product, optimizing reaction conditions and yields.

Data Table: Typical HPLC Conditions for Fmoc-Amino Acid Derivative Analysis

| Parameter | Specification | Notes |

| Column | C18 or C8 reverse-phase column | Standard for separating moderately polar organic compounds. |

| Mobile Phase A | Water with acidic modifier (e.g., 0.05% TFA or 0.1% Formic Acid) | Provides pH control and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with acidic modifier (e.g., 0.05% TFA or 0.1% Formic Acid) | Organic modifier for elution. |

| Gradient | Typically a gradient from low to high organic modifier concentration (e.g., 30-95% B over 20-30 min) | Optimizes separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC. |

| Detection | UV-Vis detector (e.g., at 214 nm or 254 nm, or specific wavelengths for Fmoc group) | Detects compounds based on UV absorbance. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Consistent temperature improves reproducibility. |

| Purity Metric | Area percentage of the main peak relative to total peak area | Commonly used for assessing purity in synthesis. |

Chiral HPLC for Enantiomeric Purity Assessment of Fmoc-Amino Acid Derivatives

Ensuring the enantiomeric purity of Nα-Fmoc-L-histidine allyl ester is critical, as the presence of the D-enantiomer can lead to undesired diastereomeric peptides with altered biological activities. Chiral HPLC (cHPLC) is the definitive technique for this assessment. It employs chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose, which can selectively interact with enantiomers. By using appropriate mobile phases, typically mixtures of alcohols and alkanes, or reversed-phase conditions with specific chiral additives, the L- and D-enantiomers of Fmoc-amino acid derivatives can be baseline resolved. This allows for the accurate determination of enantiomeric excess (ee), with high-purity Fmoc-amino acids typically requiring >99.0% ee phenomenex.com. The development of robust chiral separation methods is essential for confirming the stereochemical integrity of Nα-Fmoc-L-histidine allyl ester.

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. UHPLC utilizes columns packed with smaller particles (e.g., <2 µm) and operates at higher pressures, enabling faster analysis times and improved separation efficiency. For the analysis of Fmoc-amino acid derivatives, UHPLC can facilitate high-throughput screening of reaction conditions, rapid purity checks of multiple batches, and faster purification processes. While specific UHPLC methods for Nα-Fmoc-L-histidine allyl ester are not extensively detailed in the provided search results, the general application of UHPLC in analyzing Fmoc-amino acids suggests its potential for rapid and efficient characterization in research and development settings.

Spectroscopic Characterization for Structural Validation

Spectroscopic techniques provide complementary information for confirming the molecular structure and identity of Nα-Fmoc-L-histidine allyl ester.

UV-Vis Spectroscopy for Nα-Fmoc Deprotection Tracking and Loading Determination

The Nα-fluorenylmethoxycarbonyl (Fmoc) group possesses a characteristic strong absorbance in the UV region, typically around 254-265 nm. This property is frequently exploited in solid-phase peptide synthesis (SPPS) to monitor the deprotection step. When the Fmoc group is removed by treatment with a base, such as piperidine (B6355638), the dibenzofulvene byproduct is released, which has a distinct UV absorbance. By monitoring the increase in UV absorbance at specific wavelengths, the efficiency and completeness of the Fmoc deprotection can be tracked nih.gov. Furthermore, UV-Vis spectroscopy can be used to quantify the loading of Nα-Fmoc-L-histidine allyl ester onto solid supports. After coupling the Fmoc-amino acid to the resin, the Fmoc group can be cleaved, and the released dibenzofulvene can be quantified spectrophotometrically, allowing for the determination of the amino acid loading capacity of the resin chimia.ch.

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Sequence Confirmation

Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of Nα-Fmoc-L-histidine allyl ester, thereby verifying its identity. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be coupled with mass analyzers to determine the precise mass-to-charge ratio (m/z) of the compound. For Nα-Fmoc-L-histidine allyl ester (C₂₄H₂₃N₃O₄), the expected molecular ion ([M+H]⁺) would correspond to a mass of approximately 417.46 Da. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of individual components, including impurities. Tandem Mass Spectrometry (LC-MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which is particularly useful for confirming peptide sequences synthesized using Fmoc-amino acid building blocks nih.govresearchgate.net.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique employed for the identification and characterization of organic molecules by analyzing the absorption of infrared radiation, which corresponds to the vibrational modes of specific chemical bonds and functional groups. For Nα-Fmoc-L-Histidine Allyl Ester, FTIR spectroscopy provides a fingerprint spectrum that confirms the presence of its constituent functional moieties, including the Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the L-histidine amino acid residue with its imidazole (B134444) side chain, and the allyl ester functionality. This method is crucial for verifying the compound's structure and purity during synthesis and quality control.

Characteristic Functional Groups and Expected Vibrational Modes

The molecular structure of Nα-Fmoc-L-Histidine Allyl Ester comprises several key functional groups, each contributing distinct absorption bands to its FTIR spectrum:

Fmoc Protecting Group: This bulky protecting group features a fluorenyl moiety (two fused benzene (B151609) rings) and a carbamate (B1207046) linkage. Characteristic absorptions are expected from the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), the C=O stretching vibration of the carbamate group (around 1690-1710 cm⁻¹), and various ring stretching and bending vibrations of the phenyl rings (in the 1400-1600 cm⁻¹ region).

L-Histidine Residue: The amino acid backbone contributes characteristic amide vibrations, including the Amide I band (C=O stretch, ~1630-1690 cm⁻¹) and the Amide II band (N-H bend coupled with C-N stretch, ~1510-1570 cm⁻¹). The N-H stretching vibration from the free amine group (before Fmoc protection) or the peptide backbone is typically observed around 3300-3400 cm⁻¹. The imidazole ring of the histidine side chain exhibits its own characteristic ring stretching and C-H stretching vibrations, often found in the fingerprint region.

Allyl Ester: The ester functionality is characterized by a strong C=O stretching absorption, typically around 1710-1750 cm⁻¹. The allyl group introduces a C=C double bond, which may show a stretching vibration around 1640-1680 cm⁻¹, and allylic C-H stretching vibrations, often found slightly above typical aliphatic C-H stretches (~3010-3090 cm⁻¹). The C-O stretching vibrations of the ester are also expected in the 1000-1300 cm⁻¹ range.

Observed FTIR Bands and Assignments

FTIR analysis of Nα-Fmoc-L-Histidine Allyl Ester and closely related derivatives reveals several key absorption bands that confirm the presence of these functional groups. While specific spectra for the exact allyl ester of Fmoc-L-histidine are not universally published with detailed assignments in all accessible literature, data from analogous compounds provide strong evidence for the expected spectral features. For instance, studies on Fmoc-protected amino acids and allyl esters offer valuable insights.

The following table summarizes characteristic FTIR absorption bands and their likely assignments based on literature data for Fmoc-protected amino acids and allyl esters:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source Reference |

| ~3300-3400 | N-H stretch (amine/amide backbone) | scirp.org, google.com, mdpi.com |

| ~3030-3100 | C-H stretch (aromatic rings of Fmoc, allylic C-H) | mdpi.com, google.com, researchgate.net |

| ~2924 | C-H stretch (aliphatic CH₂ of Fmoc and allyl group) | mdpi.com |

| ~1711 | C=O stretch (ester carbonyl) | google.com |

| ~1695 | C=O stretch (Fmoc carbamate, Amide I of peptide backbone) | scirp.org, google.com |

| ~1600, ~1500 | Aromatic and Imidazole Ring Vibrations | researchgate.net, researchgate.net |

| ~1547 | Amide II (N-H bend, C-N stretch of peptide backbone) | google.com |

| ~1446 | CH₂ bending (of Fmoc and allyl groups) | google.com |

| ~1269 | C-O stretch (ester) | google.com |

| ~1059 | C-O stretch (ester) | google.com |

Discussion of Findings from Literature

Research into the characterization of Fmoc-protected amino acid derivatives frequently employs FTIR spectroscopy. For example, the synthesis of Fmoc-histidine esters has been reported with IR spectra used for structural confirmation scirp.org. Specifically, studies on Fmoc-glutamic acid allyl ester (Fmoc-Glu(OAll)-OH) show characteristic bands for the ester carbonyl (C=O) at approximately 1711 cm⁻¹, the Fmoc carbamate carbonyl at around 1695 cm⁻¹, and amide-like vibrations around 1547 cm⁻¹ google.com. The presence of the allyl group is indicated by allylic C-H stretches near 3000-3100 cm⁻¹ and aliphatic C-H stretches around 2924 cm⁻¹ mdpi.com. The imidazole ring of histidine is expected to contribute to the complex absorption patterns in the fingerprint region (below 1500 cm⁻¹), including ring stretching modes, as observed in studies of histidine adsorption on nanoparticles researchgate.net and in imidazole derivatives researchgate.net. The Fmoc group's aromatic rings also contribute to characteristic absorptions in the fingerprint region and C-H stretches above 3000 cm⁻¹ mdpi.comresearchgate.net. Therefore, a comprehensive FTIR spectrum of Nα-Fmoc-L-Histidine Allyl Ester would exhibit a combination of these characteristic bands, confirming the successful incorporation of all functional components.

Mechanistic Investigations and Advanced Side Reaction Management in Fmoc L Histidine Allyl Ester Chemistry

Deeper Understanding of Reaction Mechanisms in Fmoc SPPS

A thorough grasp of the underlying chemical mechanisms is paramount for optimizing peptide synthesis protocols and troubleshooting unexpected outcomes. This section delves into the mechanistic details of peptide bond formation involving histidine derivatives and the kinetics of protecting group cleavage.

Mechanistic Pathways of Peptide Bond Formation with Histidine Derivatives

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. mdpi.com In solid-phase peptide synthesis (SPPS), this process is not spontaneous due to a high kinetic barrier; the carboxyl group must first be "activated". mdpi.comembrapa.br This is achieved by using a coupling reagent that converts the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the free amine of the growing peptide chain attached to the solid support. embrapa.bruniurb.itnih.gov

The general mechanism proceeds through the following steps:

Activation: The coupling reagent, typically a carbodiimide (B86325) (like DCC), phosphonium (B103445) salt (like PyBOP), or aminium/uronium salt (like HBTU), reacts with the carboxylic acid of the incoming Fmoc-L-histidine derivative. embrapa.bruniurb.it This forms a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or a guanidinium-linked ester (with aminium salts). embrapa.br

Intermediate Stabilization (Optional but Recommended): In the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, the initial reactive intermediate is converted into a more stable but still highly reactive active ester. embrapa.brpeptide.com This step is crucial for minimizing side reactions, particularly racemization. peptide.com

Coupling/Peptide Bond Formation: The deprotected N-terminal amine of the peptide-resin attacks the carbonyl carbon of the activated histidine derivative. embrapa.br A new amide (peptide) bond is formed, and the activating group is released. embrapa.br The process is illustrated in Figure 1.

The imidazole (B134444) side chain of histidine can influence this process. While typically protected (e.g., with a trityl group) to prevent side reactions, the nature of this protection can impact coupling efficiency and the potential for racemization. nih.gov

Detailed Kinetics and Thermodynamics of Protecting Group Cleavage

The orthogonality of the Fmoc and allyl protecting groups is central to the utility of Fmoc-L-His-OAll. Their selective removal is governed by distinct reaction mechanisms and kinetics.

Fmoc Group Cleavage: The N-terminal Fmoc group is removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netmasterorganicchemistry.com The mechanism is a base-catalyzed β-elimination (E1cB mechanism). mdpi.comspringernature.com

A base (piperidine) abstracts the acidic proton on the C9 carbon of the fluorenyl ring system. embrapa.brspringernature.com

This generates a carbanion, which is stabilized by the aromatic system.

A subsequent elimination step cleaves the C-O bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). embrapa.br

The reactive DBF electrophile is then trapped by the excess piperidine in the solution to form a stable adduct. springernature.com

The rate of Fmoc removal is dependent on the base used and the solvent polarity. springernature.com Primary and secondary amines are generally more effective than tertiary amines for this purpose. springernature.com

Table 1: Stability of the Fmoc Group to Various Bases

| Base | Solvent | Conditions | Half-Life (t½) | Citation |

|---|---|---|---|---|

| Piperidine (20%) | DMF | Ambient | < 1 min | springernature.com |

| Piperazine (B1678402) (20%) | DMF | Ambient | ~ 2 min | springernature.com |

| Ethanolamine (20%) | DMF | Ambient | ~ 1 min | springernature.com |

| DBU (2%) | DMF | Ambient | < 1 min | peptide.com |

| Diisopropylethylamine (DIEA) (50%) | DMF | Ambient | ~ 6 hours | springernature.com |

Allyl Ester (OAll) Cleavage: The C-terminal allyl ester is stable to both the acidic conditions used for final side-chain deprotection and the basic conditions used for Fmoc removal. mdpi.comresearchgate.net Its cleavage requires a specific catalytic system, most commonly involving a palladium(0) complex. mdpi.com The reaction is a palladium-catalyzed hydrostannolysis or reaction with another nucleophilic scavenger. acs.org

The general mechanism involves:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl ester, forming a π-allyl-palladium(II) complex.

Nucleophilic Attack: A nucleophile, often provided by a scavenger like tributyltin hydride, morpholine, or dimedone, attacks the allyl group on the palladium complex. researchgate.netacs.org

Product Formation: This step regenerates the Pd(0) catalyst and releases the free carboxylic acid of the peptide.

This distinct cleavage pathway ensures that the C-terminus remains protected throughout the chain elongation process and can be deprotected selectively when required, for example, in on-resin cyclization. mdpi.com

Advanced Strategies for Mitigation of Unwanted Side Reactions

During SPPS, particularly with sensitive residues like histidine and in long sequences, several side reactions can occur, reducing the yield and purity of the final peptide.

Minimizing Aspartimide Formation in Asp-Containing Sequences

Aspartimide formation is a significant side reaction that occurs when an aspartic acid (Asp) residue is present in the peptide chain. nih.gov It is initiated by the nucleophilic attack of the backbone amide nitrogen on the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide (B58015) ring. mdpi.com This can happen under the basic conditions of Fmoc deprotection. nih.gov The resulting aspartimide can then be opened by a nucleophile (like piperidine or water) to yield a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, often accompanied by racemization at the Asp α-carbon. mdpi.comnih.gov

Several strategies have been developed to suppress this side reaction:

Modification of Deprotection Reagent: Adding an acidic additive to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. biotage.com Common additives include 0.1 M HOBt or Oxyma. biotage.comresearchgate.net Using a weaker base, such as piperazine, can also be effective. biotage.com

Sterically Hindered Side-Chain Protection: Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier group, such as 3-methylpent-3-yl (Mpe), can sterically hinder the initial ring-closing reaction. biotage.com

Backbone Protection: The most effective method is to protect the amide nitrogen of the residue following Asp with a temporary protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb). peptide.com This prevents the initial intramolecular attack by removing the nucleophilic nitrogen. peptide.com

Table 2: Strategies to Mitigate Aspartimide Formation

| Strategy | Method | Mechanism | Citation |

|---|---|---|---|

| Modified Deprotection | Add 0.1 M HOBt or Oxyma to 20% piperidine/DMF | Reduces effective basicity of the solution | nih.govbiotage.comresearchgate.net |

| Alternative Base | Use 20% piperazine in DMF instead of piperidine | Piperazine is a weaker base than piperidine | biotage.comnih.gov |

| Modified Asp Protection | Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH | Increased steric bulk on the side-chain ester hinders cyclization | biotage.com |

Control of Diketopiperazine Formation during Early Elongation